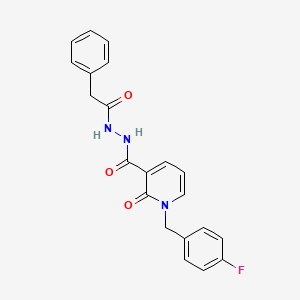

1-(4-fluorobenzyl)-2-oxo-N'-(2-phenylacetyl)-1,2-dihydropyridine-3-carbohydrazide

Description

1-(4-Fluorobenzyl)-2-oxo-N'-(2-phenylacetyl)-1,2-dihydropyridine-3-carbohydrazide is a dihydropyridine-carbohydrazide derivative characterized by a 4-fluorobenzyl substituent at the pyridine ring and a 2-phenylacetyl group at the hydrazide moiety. Structurally, it belongs to a class of compounds explored for antimicrobial, antifungal, and anti-inflammatory activities due to their ability to interact with biological targets like glucosamine-6-phosphate synthase, a key enzyme in microbial cell wall synthesis .

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-2-oxo-N'-(2-phenylacetyl)pyridine-3-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN3O3/c22-17-10-8-16(9-11-17)14-25-12-4-7-18(21(25)28)20(27)24-23-19(26)13-15-5-2-1-3-6-15/h1-12H,13-14H2,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRUYCZIILWDMCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorobenzyl)-2-oxo-N’-(2-phenylacetyl)-1,2-dihydropyridine-3-carbohydrazide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the dihydropyridine core, which can be achieved through a Hantzsch dihydropyridine synthesis. This involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under acidic conditions.

The next step involves the introduction of the 4-fluorobenzyl group, which can be achieved through a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable base. The phenylacetyl group is then introduced via an acylation reaction, typically using phenylacetyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated synthesis and purification systems would also be employed to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorobenzyl)-2-oxo-N’-(2-phenylacetyl)-1,2-dihydropyridine-3-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Pyridine derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-2-oxo-N’-(2-phenylacetyl)-1,2-dihydropyridine-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The dihydropyridine core is known to interact with calcium channels, potentially modulating their activity. The fluorobenzyl and phenylacetyl groups may enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three analogs from the literature, focusing on substituent effects, computational binding affinities, and synthesis methodologies.

Table 1: Structural and Functional Comparison of Dihydropyridine-Carbohydrazide Derivatives

Key Observations

In contrast, the 2-chloro-6-fluorobenzyl group in the analog from introduces steric and electronic effects that could alter binding interactions with microbial enzymes . Ligands 1 and 2 feature benzylidene and ethylidene moieties, which form Schiff bases. These groups likely engage in hydrogen bonding and π-π stacking with glucosamine-6-phosphate synthase, as evidenced by their binding affinities (-7.1 to -7.3 kcal/mol) .

Role of the Acyl Group

- The 2-phenylacetyl group in the target compound differs from the 4-acetylphenyl () and trimethoxybenzylidene (Ligand 1) groups. This variation may influence metabolic stability and target selectivity due to differences in steric bulk and electronic properties .

Computational Insights

- Molecular docking studies using AutoDock Vina () have been critical in predicting the binding modes of similar carbohydrazides. For example, Ligands 1 and 2 showed strong interactions with glucosamine-6-phosphate synthase, suggesting that the target compound could be evaluated using comparable methodologies .

Biological Activity

1-(4-fluorobenzyl)-2-oxo-N'-(2-phenylacetyl)-1,2-dihydropyridine-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a dihydropyridine core, which is known for its diverse pharmacological properties, including calcium channel blocking activity and potential anti-cancer effects.

Chemical Structure and Properties

The molecular formula of this compound is C21H18FN3O3, and it features a complex structure that includes a dihydropyridine ring, a fluorobenzyl group, and a phenylacetyl moiety. The presence of these functional groups enhances its biological activity and reactivity.

1. Calcium Channel Blocking Activity

Research has shown that derivatives of 1,4-dihydropyridines are effective calcium channel blockers. A study synthesized several novel 1,4-dihydropyridines, including those with the 4-fluorobenzyl substituent. These compounds demonstrated significant hypotensive effects in rat models by reducing mean arterial blood pressure (MABP) while increasing heart rate . The order of effectiveness in lowering blood pressure was noted as follows:

| Compound | Dose (mg/kg) | MABP Reduction |

|---|---|---|

| 5b | 4 | Highest |

| 5c | 4 | High |

| 5a | 4 | Moderate |

| 5d | 4 | Lowest |

The hypotensive effects were less than that of nifedipine, a well-known calcium channel blocker, indicating that while these compounds are effective, they may require further optimization for clinical use.

2. Antimelanogenic Effects

Another area of research has focused on the compound's potential as an inhibitor of tyrosinase, an enzyme involved in melanin production. Compounds structurally related to the target compound have shown promising results as competitive inhibitors of tyrosinase activity. In vitro studies indicated that these compounds could inhibit enzyme activity with IC50 values in low micromolar concentrations . The docking studies suggested that the fluorobenzyl moiety plays a crucial role in binding to the active site of the enzyme.

3. Cytotoxicity Studies

The cytotoxic effects of related compounds were evaluated on various cancer cell lines. It was found that certain derivatives exhibited selective cytotoxicity against cancer cells while showing minimal toxicity to normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects .

Case Studies

Case Study 1: Hypotensive Effects in Rat Models

In a controlled study involving male rats, various synthesized dihydropyridine derivatives were tested for their hypotensive properties. The results indicated that all tested compounds significantly lowered MABP compared to the control (DMSO), with varying degrees of efficacy . This study highlights the potential application of these compounds in treating hypertension.

Case Study 2: Tyrosinase Inhibition

A series of compounds derived from the fluorobenzylpiperazine framework were evaluated for their inhibitory effects on tyrosinase. The findings demonstrated that these compounds could effectively inhibit enzyme activity without inducing cytotoxicity in B16F10 melanoma cells, suggesting their potential use in skin whitening products or treatments for hyperpigmentation .

Q & A

Q. What are the critical steps and reaction conditions for synthesizing 1-(4-fluorobenzyl)-2-oxo-N'-(2-phenylacetyl)-1,2-dihydropyridine-3-carbohydrazide?

The synthesis typically involves:

- Multi-step reactions : Initial formation of the dihydropyridine core via cyclization of β-ketoesters under acidic conditions, followed by functionalization with fluorobenzyl and phenylacetyl groups .

- Solvent selection : Ethanol or dimethyl sulfoxide (DMSO) is used to enhance reaction efficiency, with temperature control (60–80°C) to minimize side products .

- Catalysts : Lewis acids (e.g., ZnCl₂) or bases may accelerate coupling reactions, particularly for introducing the phenylacetyl hydrazide moiety .

- Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane) is critical for isolating high-purity product .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should researchers prioritize?

- 1H/13C NMR : Confirm the presence of the fluorobenzyl group (δ ~7.2–7.4 ppm for aromatic protons) and hydrazide NH signals (δ ~9–10 ppm) .

- FT-IR : Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and N-H bending (hydrazide at ~3200 cm⁻¹) .

- Mass spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ peak) and fragmentation patterns to confirm structural integrity .

- Elemental analysis : Ensure stoichiometric consistency (C, H, N, F percentages) .

Q. How do the functional groups (e.g., fluorobenzyl, phenylacetyl) influence the compound's physicochemical properties?

- Fluorobenzyl : Enhances lipophilicity and metabolic stability, as seen in analogs with improved bioavailability .

- Phenylacetyl hydrazide : Introduces hydrogen-bonding capacity, potentially affecting solubility and target binding .

- Dihydropyridine core : Contributes to redox activity and π-π stacking interactions, critical for biological activity .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the compound's interaction with biological targets like Glucosamine-6-Phosphate Synthase?

- Software tools : Use Gaussian 09W for DFT optimization of the compound's geometry and AutoDock/Vina for docking simulations .

- Key interactions : Identify hydrogen bonds between the hydrazide group and active-site residues (e.g., Asp483, Lys484) and hydrophobic interactions with the fluorobenzyl moiety .

- Validation : Compare docking scores (e.g., binding energy ≤ −7.5 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies resolve contradictions in reported biological activity data for dihydropyridine-carbohydrazide derivatives?

- Structural analogs : Compare substituent effects (e.g., 4-fluorobenzyl vs. 3-fluorobenzyl) on antimicrobial potency using standardized MIC assays .

- Assay conditions : Control variables like bacterial strain (e.g., Gram-positive vs. Gram-negative), solvent (DMSO concentration ≤1%), and incubation time .

- Mechanistic studies : Use fluorescence quenching or SPR to validate target engagement and rule off-target effects .

Q. How can structure-activity relationship (SAR) studies optimize this compound for anti-inflammatory or anticancer applications?

- Modifications : Introduce electron-withdrawing groups (e.g., nitro) to the phenylacetyl moiety to enhance electrophilicity and target covalent binding .

- In vitro assays : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., MCF-7, HeLa) and anti-inflammatory activity (COX-2 inhibition) .

- Pharmacokinetics : Assess metabolic stability in liver microsomes and plasma protein binding to prioritize lead candidates .

Q. What are the common pitfalls in scaling up synthesis, and how can reaction yields be improved?

- Side reactions : Optimize stoichiometry of hydrazide coupling agents to prevent over-acylation .

- Solvent choice : Replace DMSO with biodegradable solvents (e.g., cyclopentyl methyl ether) for safer large-scale reactions .

- Process monitoring : Use inline FT-IR or HPLC to track intermediate formation and adjust reaction parameters dynamically .

Methodological Guidance

- Contradictory spectral data : If NMR signals conflict with predicted splitting patterns, employ 2D techniques (HSQC, HMBC) to resolve spin-spin coupling ambiguities .

- Low bioactivity : Screen analogs with varied substituents (e.g., sulfamoyl instead of phenylacetyl) to balance hydrophobicity and hydrogen-bonding capacity .

- Synthesis optimization : Use design of experiments (DoE) to statistically model the impact of temperature, solvent, and catalyst on yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.